molecular formula C20H14ClN3O B2457193 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzamide CAS No. 476633-92-8

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzamide

Cat. No.: B2457193
CAS No.: 476633-92-8
M. Wt: 347.8
InChI Key: BVHJPMQHCQERIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzamide is a synthetic chemical reagent of significant interest in medicinal chemistry and pharmacological research. This compound belongs to the benzimidazole class, a privileged scaffold in drug discovery known for its wide range of biological activities. Benzimidazole derivatives are structurally similar to nucleotides, allowing them to interact with various biological targets, which makes them valuable tools for scientific investigation . Preliminary research on structurally analogous compounds indicates potential for this chemical in antimicrobial and anticancer studies . Related N-substituted benzimidazole derivatives have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), as well as antifungal properties . In the field of oncology, similar compounds have shown promising in vitro anticancer activity against various human cancer cell lines, including colorectal carcinoma (HCT116), with mechanisms of action that may involve interaction with targets like dihydrofolate reductase (DHFR) . The molecular structure, featuring a planar benzimidazole core, is often associated with DNA minor groove binding, a mechanism explored for targeting AT-rich DNA in parasites and other pathological contexts . Researchers can utilize this compound as a key intermediate or precursor for synthesizing novel derivatives or as a pharmacological tool for probing biological mechanisms. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O/c21-15-5-3-4-14(12-15)20(25)22-16-10-8-13(9-11-16)19-23-17-6-1-2-7-18(17)24-19/h1-12H,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHJPMQHCQERIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Scientific Research Applications

Biological Activities

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzamide exhibits notable antiviral and anticancer properties. Research indicates that compounds with similar structures have shown promising results in inhibiting viral replication and cancer cell proliferation.

Antiviral Activity

Studies have reported that derivatives of benzimidazole, including this compound, can exhibit antiviral effects against various viruses. For instance, compounds with similar structural motifs have been shown to inhibit the replication of Bovine Viral Diarrhea Virus (BVDV) effectively.

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. It has demonstrated significant cytotoxicity against several cancer cell lines. For example, in vitro studies have indicated that related benzimidazole derivatives possess selective cytotoxic effects on human colorectal carcinoma cells (HCT116), outperforming standard chemotherapy agents like 5-Fluorouracil (5-FU) .

Comparative Studies

To better understand the efficacy of this compound, it is useful to compare it with other related compounds. The following table summarizes some key comparative data:

Compound NameStructure FeaturesBiological ActivityIC50 (µM)
N-(1H-benzimidazol-2-yl)-2-nitrobenzamideBenzimidazole with nitro groupAntiviral (BVDV)Not specified
N-(4-methylphenyl)-3-chlorobenzamideMethyl substitution on phenylAnticancerNot specified
This compoundUnique combination of benzimidazole and chlorobenzamideAnticancer (HCT116)5.85 (vs 5-FU: 9.99)

Case Studies

Several case studies have highlighted the applications of this compound in therapeutic contexts:

  • Antimicrobial Studies : In vitro evaluations have shown that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
  • Antitubercular Activity : Some derivatives have been assessed for their antitubercular properties against Mycobacterium tuberculosis, showing promise for further development in treating tuberculosis .

Mechanism of Action

The mechanism of action of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzamide involves its interaction with molecular targets such as enzymes and DNA. The benzimidazole ring can intercalate into DNA, disrupting its function and leading to cell death in cancer cells . Additionally, this compound can inhibit enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the chlorine atom in the benzamide group can enhance its ability to interact with biological targets and improve its pharmacokinetic properties .

Biological Activity

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzimidazole moiety, which is associated with a variety of pharmacological effects, including anticancer and antiviral properties. The unique combination of structural elements in this compound may enhance its biological efficacy compared to other derivatives.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C16_{16}H14_{14}ClN3_{3}O
  • Molecular Weight : 299.75 g/mol
  • Key Structural Features :
    • Benzimidazole ring
    • Chlorobenzamide substituent

This structural configuration is critical for its interaction with biological targets, influencing both its selectivity and potency.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, it exhibited IC50_{50} values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the S phase, as evidenced by flow cytometry analyses .

Antiviral Activity

In addition to its anticancer properties, this compound has shown promising antiviral activity. It was evaluated against several viral strains, including those responsible for influenza and other respiratory infections. The antiviral mechanism is believed to be linked to the inhibition of viral replication and interference with viral entry into host cells .

Comparison with Related Compounds

The biological activity of this compound can be compared with similar compounds in the table below:

Compound NameStructure FeaturesBiological Activity
N-(1H-benzimidazol-2-yl)-2-nitrobenzamideBenzimidazole with nitro groupAntiviral activity against BVDV
N-(4-methylphenyl)-3-chlorobenzamideMethyl substitution on phenylAnticancer effects
5-Nitrobenzo[d]imidazole derivativesNitrogen substitutionsAntimicrobial activity

This comparison illustrates that while many benzimidazole derivatives exhibit biological activities, the specific combination of a benzimidazole core and a chlorobenzamide substituent in this compound may enhance its effectiveness against certain targets .

Study 1: Anticancer Efficacy

A recent study assessed the anticancer efficacy of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor volume compared to control groups, with treated mice showing prolonged survival rates. Histological examinations revealed decreased proliferation markers (Ki-67) and increased apoptosis markers (Caspase-3) .

Study 2: Antiviral Mechanism Investigation

Another investigation focused on the antiviral mechanisms of this compound. It was found to inhibit viral entry by disrupting the interaction between viral proteins and host cell receptors. This was confirmed through plaque reduction assays, where treated cells showed significantly fewer plaques compared to untreated controls .

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzamide to maximize yield?

  • Methodological Answer : The synthesis involves two key steps: (1) hydrogenation of the isoxazole precursor and (2) cyclization to form the benzimidazole ring. Optimal conditions include:
  • Catalyst Selection : Raney nickel (instead of Pd/C) avoids hydrodechlorination byproducts, achieving 92% yield for intermediate 2 .
  • Solvent and Temperature : Ethanol at 45°C under alkaline conditions (NaOH, 2 equiv) yields 88% of the final product. Lower temperatures (25°C) or weaker bases (Na₂CO₃) reduce efficiency .
  • Validation : LC-MS and isolated yield measurements are critical for tracking intermediate conversions .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:
  • Spectroscopic Techniques : ¹H/¹³C NMR to verify aromatic protons and carbonyl groups.
  • Mass Spectrometry : ESI-HRMS to confirm molecular weight alignment with theoretical values .
  • Melting Point Analysis : Compare observed values (e.g., 261–263°C for similar benzamides) with literature data .

Advanced Research Questions

Q. How can computational chemistry enhance the design of novel benzamide derivatives, such as this compound?

  • Methodological Answer : Integrate quantum chemical calculations with experimental workflows:
  • Reaction Path Searches : Use tools like AFIR (Artificial Force-Induced Reaction) to predict viable reaction pathways .
  • Data Feedback Loops : Apply machine learning to experimental data (e.g., catalyst performance, solvent effects) to refine computational models .
  • Case Study : ICReDD’s approach reduced trial-and-error experimentation by 50% in analogous projects .

Q. What strategies resolve discrepancies in reaction yields during hydrogenation of halogenated precursors?

  • Methodological Answer :
  • Byproduct Analysis : Use LC-MS to detect unintended products (e.g., dehalogenated species). In one study, switching from Pd/C to Raney nickel eliminated hydrodechlorination .
  • Parameter Optimization : Test hydrogenation duration (6–10 hours) and solvent polarity (water vs. ethanol) to balance reaction rate and selectivity .

Q. How do halogen substituents (e.g., Cl, CF₃) influence the physicochemical properties of benzamide derivatives?

  • Methodological Answer :
  • Lipophilicity and Stability : Trifluoromethyl groups enhance metabolic stability and membrane permeability, as seen in structurally similar compounds .
  • Comparative Studies : Use HPLC to measure logP values and DSC (Differential Scanning Calorimetry) to assess thermal stability across halogenated analogs .

Data Interpretation & Experimental Design

Q. What experimental controls are essential when analyzing cyclization efficiency in benzimidazole formation?

  • Methodological Answer :
  • Internal Standards : Include reference compounds (e.g., 2-(4-chlorophenyl)-4-formyl-1H-imidazole) to calibrate LC-MS quantification .
  • Kinetic Profiling : Monitor reaction progress at 0, 2, 4, and 6 hours to identify optimal termination points .

Q. How should researchers handle conflicting spectral data (e.g., NMR vs. IR) during compound characterization?

  • Methodological Answer :
  • Cross-Validation : Repeat analyses under standardized conditions (e.g., solvent, temperature).
  • Complementary Techniques : Use X-ray crystallography (if crystalline) or 2D NMR (COSY, HSQC) to resolve ambiguities .

Comparative & Mechanistic Studies

Q. What methodologies are recommended for studying the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Catalyst Screening : Test Pd-, Ni-, or Cu-based catalysts in Suzuki-Miyaura or Ullmann couplings.
  • Computational Pre-screening : DFT calculations to predict regioselectivity and activation barriers .

Q. How can researchers systematically compare the biological activity of this compound with analogs (e.g., trifluoromethyl-substituted benzamides)?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Use in vitro assays (e.g., enzyme inhibition) paired with molecular docking to correlate substituent effects with activity .
  • Pharmacokinetic Profiling : Measure plasma stability and CYP450 interactions via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.